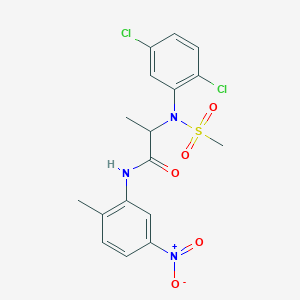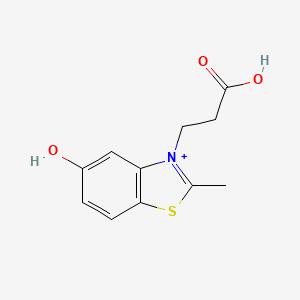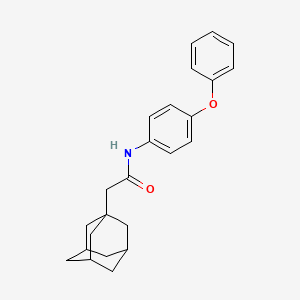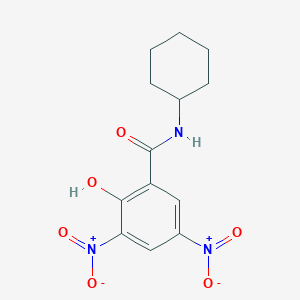![molecular formula C23H30N2O5S B12477373 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B12477373.png)
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, a methoxy group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the methoxy group, and the coupling of the benzenesulfonamide moiety. Common reagents used in these reactions include azepane, methoxybenzene, and benzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylcarbonyl)aniline
- 3-(azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine
- 3-(azepan-1-ylcarbonyl)-N-(pyrimidin-4-ylmethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C23H30N2O5S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H30N2O5S/c1-29-19-9-7-18(8-10-19)13-14-24-31(27,28)20-11-12-22(30-2)21(17-20)23(26)25-15-5-3-4-6-16-25/h7-12,17,24H,3-6,13-16H2,1-2H3 |
InChI Key |
NAESGDQTDIKBDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12477296.png)
![9-(3-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12477304.png)
![Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12477311.png)

![3,3'-[(4-hydroxy-3,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B12477329.png)
![2-(4-Fluorophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B12477340.png)
![N,N-dimethyl-N'-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B12477342.png)

![1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12477349.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B12477358.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12477360.png)
![2-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12477361.png)

